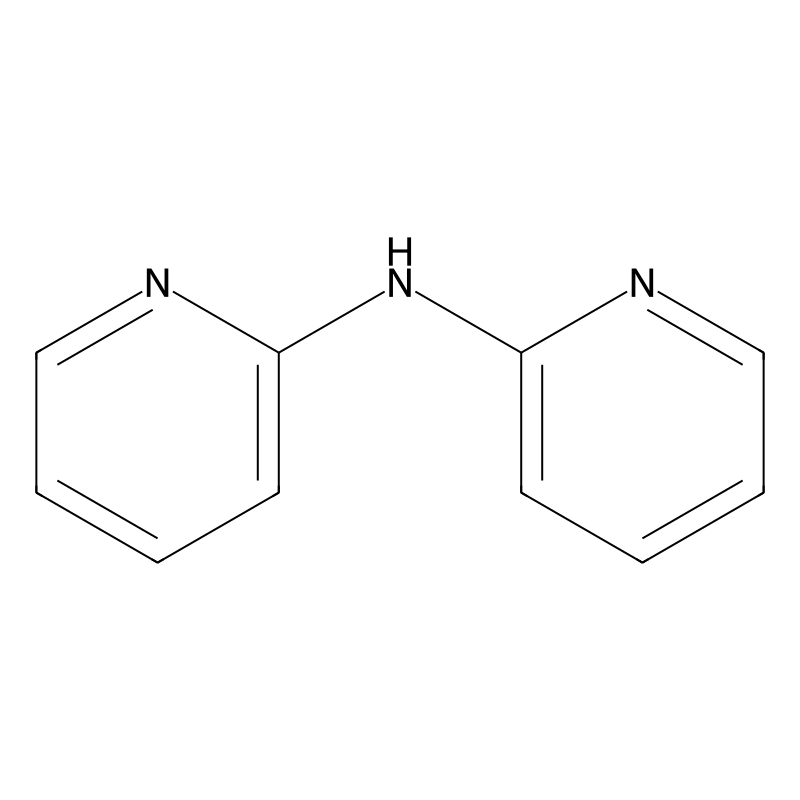

2,2'-Dipyridylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,2'-Dipyridylamine is an organic compound with the chemical formula . It consists of two 2-pyridyl groups linked to a secondary amine. This compound is notable for its ability to form various coordination complexes, which are essential in coordination chemistry. The conjugate base of 2,2'-dipyridylamine, known as 2,2'-dipyridylamide, can form extended metal atom chains, indicating its versatility in complexation reactions .

Metal Complex Formation and Structural Diversity

DPA can bind to metals in several coordination modes, meaning it can attach itself to the metal ion through different combinations of its nitrogen atoms. This versatility allows for the creation of complexes with distinct geometries and properties . Research focuses on understanding how DPA's coordination mode influences the structure and stability of the resulting complexes.

Metal-Metal Bonding and Polynuclear Complexes

DPA can also stabilize complexes containing multiple metal atoms, including those with direct metal-to-metal bonds. This opens doors for research on polynuclear complexes with unique magnetic and catalytic properties . Scientists are exploring how DPA's electronic properties can be tuned to control the formation and characteristics of these polynuclear complexes.

,2'-Dipyridylamine in Catalysis

Beyond coordination chemistry, DPA shows promise as a component in catalysts for various chemical reactions.

- Homogeneous Catalysis: DPA can be incorporated into homogeneous catalysts, where the catalyst and reactants are in the same phase (usually a liquid). Research explores using DPA-based catalysts for reactions like hydroformylation (converting alkenes to aldehydes) and transesterification (transferring an ester group between molecules) . Scientists are investigating how DPA's ability to bind specific metals can enhance the efficiency and selectivity of these catalytic processes.

The synthesis of 2,2'-dipyridylamine can be achieved through several methods:

- Heating Pyridine with Sodium Amide: This method involves the reaction of pyridine with sodium amide under controlled conditions.

- Heating 2-Aminopyridine with 2-Chloropyridine: This alternative method uses 2-aminopyridine and 2-chloropyridine in the presence of barium oxide to facilitate the formation of 2,2'-dipyridylamine .

These methods highlight the compound's accessibility for research and industrial applications.

Interaction studies involving 2,2'-dipyridylamine focus on its coordination behavior with different metals and ligands. These studies reveal how the compound's structure influences its reactivity and stability in complex formation. For instance, its interactions with ruthenium and nickel have been extensively studied to understand the formation of multi-metallic complexes and their properties . Such studies are crucial for developing new materials and understanding fundamental coordination chemistry.

Several compounds share structural similarities with 2,2'-dipyridylamine. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Pyridylamine | Contains one pyridine ring | Less versatile in complexation than dipyridylamine |

| 1,10-Phenanthroline | Contains two nitrogen atoms | Forms more stable complexes with certain metals |

| 4,4'-Bipyridine | Two pyridine rings linked at para position | Exhibits different coordination behavior compared to dipyridylamine |

The uniqueness of 2,2'-dipyridylamine lies in its ability to form extended metal chains and its diverse reactivity patterns compared to these similar compounds .

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant